molecular formula C17H16ClNO4 B1452972 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide CAS No. 1228552-44-0

3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide

Cat. No. B1452972
CAS RN: 1228552-44-0
M. Wt: 333.8 g/mol
InChI Key: RPZNXWNYCZZKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “5-Chloro-2,4-dimethoxyphenyl isocyanate”, has been reported. It has a molecular formula of C9H8ClNO3 and an average mass of 213.618 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-Chloro-2,4-dimethoxyphenyl isocyanate”, have been reported. It has a molecular weight of 213.62 .

Scientific Research Applications

Chlorogenic Acid: A Model for Pharmacological Studies

Chlorogenic Acid (CGA) and its derivatives, which share structural motifs with "3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide," have been extensively studied for their pharmacological properties. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These findings suggest potential research applications of structurally similar compounds in developing treatments for various disorders, including cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact of Chlorinated Compounds

Research on triclosan (TCS) and similar chlorinated compounds, which are structurally related to the specified compound, underscores the environmental persistence and toxicity of these substances. TCS is known for its broad-spectrum antibacterial properties but also raises concerns due to its potential to form more toxic and persistent by-products. The environmental occurrence and toxicity of TCS and its degradation products highlight the need for further research on the ecological impact and degradation pathways of chlorinated compounds (Bedoux et al., 2012).

Antioxidant and Nutraceutical Potential

The dual role of chlorogenic acid as a food additive and nutraceutical against metabolic syndrome illustrates the antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties of compounds within this chemical class. These activities suggest a promising area for the application of similar compounds in functional foods, dietary supplements, and as natural food preservatives (Santana-Gálvez et al., 2017).

Toxicity and Environmental Fate of Chlorophenols

Studies on chlorophenols (CPs), which are structurally related to the compound , have elucidated their toxicity mechanisms in fish, indicating oxidative stress, immune system alteration, endocrine disruption, and potential for carcinogenesis. These findings emphasize the importance of understanding the toxic effects and mechanisms of chlorophenols and similar compounds on aquatic life and the environment (Ge et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2,4-Dimethoxyphenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-10-16(23-2)13(18)8-12(15)14(20)9-17(21)19-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZNXWNYCZZKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CC(=O)NC2=CC=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.